6-Bromo-1-propyl-1H-indole-4-carboxylic acid 6-Bromo-1-propyl-1H-indole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616458
InChI: InChI=1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16)
SMILES: CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol

6-Bromo-1-propyl-1H-indole-4-carboxylic acid

CAS No.:

Cat. No.: VC13616458

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-propyl-1H-indole-4-carboxylic acid -

Specification

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
IUPAC Name 6-bromo-1-propylindole-4-carboxylic acid
Standard InChI InChI=1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16)
Standard InChI Key NTEUTXNMURTBSG-UHFFFAOYSA-N
SMILES CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Canonical SMILES CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core of 6-bromo-1-propyl-1H-indole-4-carboxylic acid consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:

  • Bromine at the C6 position, imparting electrophilic reactivity.

  • Propyl group at the N1 position, influencing lipophilicity and steric interactions.

  • Carboxylic acid at the C4 position, enabling hydrogen bonding and salt formation.

The IUPAC name for this compound is 6-bromo-1-propylindole-4-carboxylic acid, and its SMILES representation is CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H12BrNO2\text{C}_{12}\text{H}_{12}\text{BrNO}_2
Molecular Weight282.13 g/mol
CAS NumberNot explicitly listed-
SMILESCCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O

Physicochemical Characteristics

The compound’s properties are critical for its behavior in synthetic and biological systems:

  • Solubility: Limited aqueous solubility due to the hydrophobic propyl group; soluble in polar aprotic solvents like dimethylformamide (DMF).

  • Melting Point: Data unavailable in literature, but analogous brominated indoles typically melt between 150–250°C .

  • Stability: Susceptible to decarboxylation under acidic or high-temperature conditions.

Synthetic Methodologies

Esterification-Hydrolysis Route

A common synthesis involves esterification of the carboxylic acid precursor followed by hydrolysis:

  • Esterification: Reacting 4-carboxyindole with propanol in the presence of concentrated sulfuric acid yields the propyl ester.

  • Bromination: Electrophilic bromination at C6 using N\text{N}-bromosuccinimide (NBS) in dichloromethane .

  • Hydrolysis: Basic hydrolysis (e.g., NaOH/ethanol) regenerates the carboxylic acid.

Table 2: Comparison of Synthetic Routes

MethodReagentsYield (%)Reference
Esterification-HydrolysisH2SO4\text{H}_2\text{SO}_4, NBS, NaOH~65
Cross-CouplingPd(OAc)2_2, XPhos~75

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium catalysts to introduce substituents. For example, Buchwald–Hartwig amination installs aryl groups at C6 using palladium acetate and XPhos as ligands . This method enhances structural diversity for drug discovery applications.

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • C6 Substituents: Bromine enhances electrophilicity, facilitating covalent interactions with biological targets .

  • N1 Propyl Group: Increases membrane permeability compared to shorter alkyl chains.

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a precursor for protease inhibitors and kinase modulators. Its bromine atom allows further functionalization via Suzuki–Miyaura cross-coupling .

Materials Science

Indole derivatives are explored as organic semiconductors due to their π-conjugated systems. The bromine atom may enable polymerization via Ullmann coupling.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s pharmacokinetics and metabolism.

  • Structural Optimization: Explore C3 and C7 substitutions to enhance bioactivity .

  • Therapeutic Applications: Evaluate efficacy in oncology and infectious disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator